1H,1H,3H,7H-Perfluoroheptan-1-ol
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Overview
Description
1H,1H,3H,7H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and scientific applications due to its high chemical stability, low surface tension, and hydrophobic nature.
Mechanism of Action
Target of Action
It is known that fluorous compounds, such as this one, often interact with proteins and enzymes in the body due to their unique physicochemical properties .
Mode of Action
It is a highly hydrogen-bonding agent, which allows it to form hydrogen bonds with other compounds . This property could influence its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol . These factors could include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol typically involves the fluorination of heptanol derivatives. One common method is the reaction of heptanol with fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoroacetic anhydride (TFAA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process includes steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1H,1H,3H,7H-Perfluoroheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of perfluorinated ketones or acids.
Reduction: Formation of partially fluorinated alcohols.
Substitution: Formation of fluorinated ethers or esters.
Scientific Research Applications
1H,1H,3H,7H-Perfluoroheptan-1-ol is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Used in the production of fluorinated surfactants and lubricants.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
Uniqueness
1H,1H,3H,7H-Perfluoroheptan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUKPRALAQKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380761 |
Source
|
Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82793-41-7 |
Source
|
Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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